molecular formula C18H14N4O2 B2722097 4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891118-46-0

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2722097
CAS No.: 891118-46-0
M. Wt: 318.336
InChI Key: HXOSTHYVDNVSHC-UHFFFAOYSA-N
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Description

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in medicinal chemistry as a privileged scaffold for the development of novel antibacterial agents . This compound is of significant interest for research aimed at combating multi-drug resistant bacterial pathogens. Halogenated analogs within this chemical family have demonstrated potent activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The mechanism of action for this class of compounds is complex and can vary with subtle structural changes. Some N-(1,3,4-oxadiazol-2-yl)benzamides are known to be multi-targeting antibiotics, impacting essential bacterial processes such as menaquinone biosynthesis, and interacting with key proteins including DnaX, Pol IIIC, and BirA . Furthermore, related compounds have been shown to depolarize bacterial membranes and induce iron starvation, contributing to bacterial cell death . In vitro studies of similar structures indicate a low propensity for resistance development in MRSA over 30 days, a highly desirable feature for new antibiotic candidates . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers exploring new mechanisms of action against drug-resistant bacteria will find this compound a valuable investigative tool.

Properties

IUPAC Name

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)14-7-5-13(10-19)6-8-14/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOSTHYVDNVSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2,5-dimethylphenylhydrazine with cyanogen bromide to form the oxadiazole ring. This intermediate is then reacted with 4-cyanobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide and oxadiazole rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. The cyano group and oxadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related 1,3,4-oxadiazoles from the evidence:

Compound Molecular Formula Key Substituents Melting Point (°C) Biological Activity Reference
4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Target) C₁₈H₁₄N₄O₂ (inferred) 4-Cyanobenzamide, 5-(2,5-dimethylphenyl) Not reported Hypothesized enzyme inhibition N/A
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-oxadiazolyl]benzamide) C₂₅H₂₄N₄O₄S Sulfamoyl, 4-methoxyphenyl Not reported Antifungal (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazolyl]benzamide) C₂₀H₂₄N₄O₄S Sulfamoyl, furan-2-yl Not reported Antifungal (C. albicans)
Compound 7f () C₁₇H₁₉N₅O₂S₂ 2,5-Dimethylphenyl, thiazol-4-yl 134–178 Not specified
Compound 5h () C₂₅H₂₅N₃O₂ Benzyl(methyl)amino, 2,5-dimethylphenyl Not reported (oil) Not specified
Compound C7 (4-Nitro-N-[5-(4-nitrophenyl)-oxadiazolyl]benzamide) C₁₅H₁₀N₄O₅ 4-Nitrobenzamide, 4-nitrophenyl Not reported Anti-inflammatory

Key Observations :

  • Substituent Effects: The target’s 4-cyano group contrasts with sulfamoyl (LMM5/LMM11) or nitro (C7) substituents, which may reduce hydrophilicity compared to sulfamoyl derivatives but enhance electron-withdrawing effects for enzyme binding .
  • Bioactivity: Unlike LMM5/LMM11 (antifungal) or C7 (anti-inflammatory), the target’s bioactivity remains speculative.
  • Synthetic Accessibility : The target’s structure is simpler than LMM5/LMM11, which require sulfamoyl incorporation, but more complex than unsubstituted benzamide-oxadiazoles (e.g., Compound 1 in ) .
Physicochemical and Drug-Likeness
  • Lipinski’s Rule Compliance : The target’s molecular weight (~334 g/mol) and inferred log P (<5) likely comply with Lipinski’s criteria, unlike bulkier derivatives (e.g., Compound 4 in , log P >5) .
  • Solubility: The cyano group may reduce solubility compared to sulfamoyl (LMM5) or nitro (C7) derivatives but improve metabolic stability .

Biological Activity

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the oxadiazole class, which has been associated with various therapeutic effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2} with a molecular weight of 314.33 g/mol. The presence of the cyano group and the oxadiazole ring contributes significantly to its biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets. The compound may inhibit various enzymes or receptors that are pivotal in disease pathways. Notably, the oxadiazole ring can interact with biological macromolecules, modulating their activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example:

  • Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia) at sub-micromolar concentrations .
  • Mechanism : Flow cytometry assays revealed that these compounds act in a dose-dependent manner to induce cell death through apoptotic pathways .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties:

  • Inhibition Studies : Preliminary studies have indicated that derivatives similar to this compound can inhibit bacterial growth effectively.

Anti-inflammatory Properties

Some studies have suggested that oxadiazole derivatives may possess anti-inflammatory effects:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Cyano Group : This can be done via nucleophilic substitution using cyanating agents.
  • Coupling with Benzamide : The final step involves coupling the oxadiazole derivative with a benzamide under controlled conditions.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.65 to 2.41 µM) .
Antimicrobial EvaluationShowed promising results against certain bacterial strains; specific mechanisms are under investigation.
Anti-inflammatory ResearchSuggested potential inhibition of COX enzymes leading to reduced inflammatory responses .

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